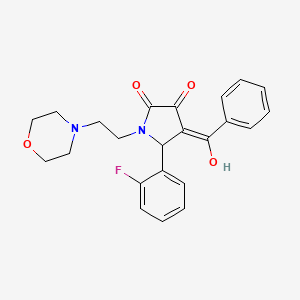![molecular formula C25H18N2O4 B3014450 2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-76-8](/img/structure/B3014450.png)
2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione" is a derivative of the chromeno[2,3-d]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. These compounds have been studied for their potential use in medicinal chemistry, particularly for their antibacterial, antifungal, and anticancer activities .
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives has been achieved through various methods. One efficient approach involves a one-pot four-component reaction using salicylaldehydes, barbituric acid, diamines, and nitroethene derivatives, which offers good yields and easy purification . Another method includes the condensation of 2-amino-4-phenyl-4H-chromene-3-carbonitriles to form novel chromeno[2,3-d]pyrimidine derivatives with significant antitubercular and antimicrobial activities . Additionally, the Vilsmeier reagent has been used to synthesize 5-deaza-10-oxaflavins, a type of chromeno[2,3-d]pyrimidine derivative, which exhibit strong oxidizing properties .
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine derivatives has been confirmed using various spectroscopic techniques such as IR, MS, 1H-NMR, and 13C-NMR. X-ray crystallography has also been employed to determine the precise molecular geometry of these compounds . The analysis of isostructural pyrimidine derivatives has provided insights into the polarization of electronic structures and the formation of hydrogen-bonded sheets in the crystal lattice .
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine derivatives participate in a variety of chemical reactions. For instance, they can act as oxidizing agents, converting benzyl alcohol to benzaldehyde under neutral conditions . They can also undergo a tandem aza-Wittig reaction to form novel derivatives with potential chemical and biological interest . Furthermore, these compounds can be synthesized through a catalyst-free one-pot three-component reaction, which is an eco-friendly and efficient method yielding a diverse series of functionalized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents, which facilitates their purification and characterization . The presence of various substituents on the chromeno[2,3-d]pyrimidine core can significantly affect their reactivity and biological activity. For example, the introduction of methoxy and chlorophenyl groups can lead to derivatives with enhanced anticancer properties . The electronic properties of the substituents also play a crucial role in determining the overall chemical behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chromeno[2,3-d]pyrimidine derivatives are synthesized through various methods, contributing to the exploration of their chemical properties and potential applications. For example, novel methods for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). These methods offer pathways to synthesize chromeno[2,3-d]pyrimidine derivatives unsubstituted at position 5 or containing an aryl substituent, expanding their potential applications in medicinal chemistry.
Antimicrobial Activity
Chromeno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity, making them valuable in the development of new antimicrobial agents. For instance, a study demonstrated the synthesis and antimicrobial evaluation of novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4]triazines, showcasing their variable inhibitory effect against tested microorganisms (Allehyani, 2022).
Catalysis and Green Chemistry
The synthesis of chromeno[2,3-d]pyrimidine derivatives is also explored in the context of catalysis and green chemistry. A study on Brønsted acidic ionic liquid catalyzed the synthesis of chromeno pyrimidinone derivatives, emphasizing the role of green catalysis in the efficient synthesis of these compounds (Banothu & Bavanthula, 2012). This approach aligns with the principles of sustainable chemistry, focusing on minimizing environmental impact while maximizing chemical efficiency.
Anticancer and Biological Evaluation
The anticancer properties of chromeno[2,3-d]pyrimidine derivatives are significant, with studies revealing their potential as anticancer agents. Research on pyrano[2,3-f]chromene-4,8-dione derivatives, closely related to chromeno[2,3-d]pyrimidine-4,5-diones, has shown promising anticancer activities against various human cancer cell lines, suggesting the potential of these compounds in cancer research (Hongshuang et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-15-7-11-17(12-8-15)27-23(16-9-13-18(30-2)14-10-16)26-24-21(25(27)29)22(28)19-5-3-4-6-20(19)31-24/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNRTNWWWOKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

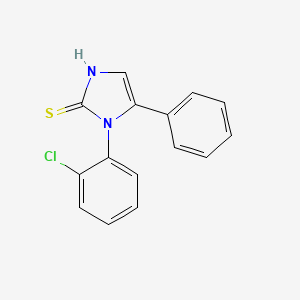
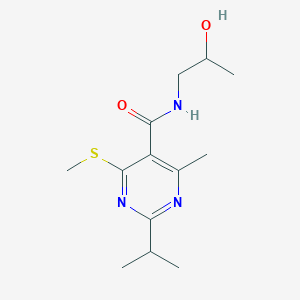
![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)



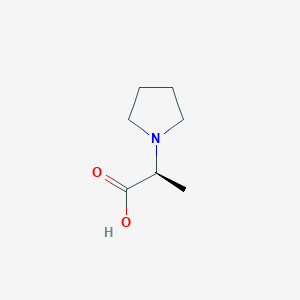
![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)
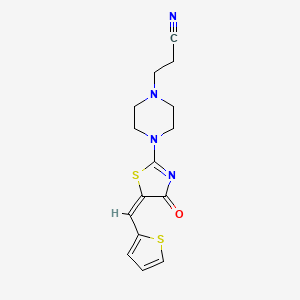
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)
